molecular formula C25H25N5OS B12153279 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide

Cat. No.: B12153279
M. Wt: 443.6 g/mol
InChI Key: YULDJZQFQUBXPQ-NLRVBDNBSA-N
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Description

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting an acyl hydrazide with an aldehyde or ketone, leading to the formation of a hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazide and aldehyde or ketone.

    Substitution: The triazole ring can participate in various substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Hydrazides, aldehydes, ketones

    Substitution: Various substituted triazoles

Scientific Research Applications

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new pharmaceuticals.

    Materials Science: The unique structural features of the compound can be exploited in the design of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
  • **2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide lies in its specific combination of functional groups and structural features. The presence of the naphthalene ring, the triazole ring, and the sulfanyl group provides a unique set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C25H25N5OS

Molecular Weight

443.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C25H25N5OS/c1-4-30-24(20-11-9-17(2)10-12-20)28-29-25(30)32-16-23(31)27-26-18(3)21-14-13-19-7-5-6-8-22(19)15-21/h5-15H,4,16H2,1-3H3,(H,27,31)/b26-18+

InChI Key

YULDJZQFQUBXPQ-NLRVBDNBSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)C

Origin of Product

United States

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